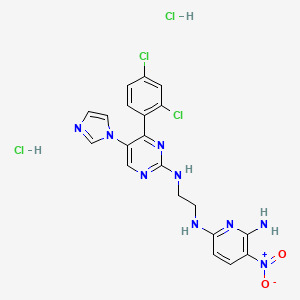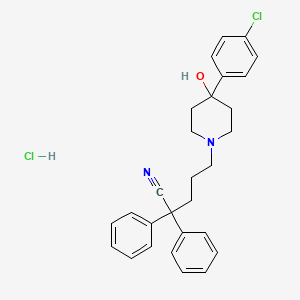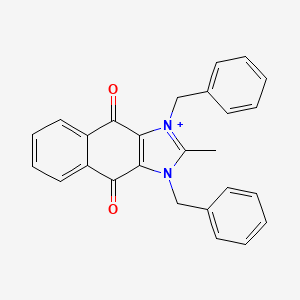
CHIR98014 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHIR98014, also known as CT-98024, is a reversible, cell-permeable inhibitor of GSK3α and GSK3β (IC50 = 0.65 and 0.58 nM, respectively). It is inactive against a series of other serine/threonine or tyrosine kinases. Through its effects on GSK3, CHIR98014 stimulates glycogen synthase in cells (EC50 = 106 nM), potentiates insulin-dependent glucose transport in isolated muscle strips, and improves glucose disposal in diabetic animals. CHIR98014 also reduces tau phosphorylation in rat brains and supports Wnt signaling during osteogenesis.
Scientific Research Applications
Effects in Oocyte In-Vitro Maturation and Embryonic Development
A study explored the impact of CHIR98014 on in-vitro maturation of sheep oocytes and subsequent embryonic development. This study found that lower concentrations of CHIR98014 in the embryo culture media improved embryo development, while higher concentrations had a detrimental effect compared to the control group. This indicates that CHIR98014 can influence embryonic development processes in a concentration-dependent manner (Samereh et al., 2021).
Solubilization of Chitosan
Research on the solubilization of chitosan, a natural polymer, compared the effects of acetic acid and HCl. This study is relevant as it provides insight into how different acids, including HCl, can affect the solubilization and properties of chitosan, a material with numerous biomedical applications (Rinaudo et al., 1999).
Biomedical Applications of Chitin and Chitosan
Another study highlighted the significance of chitin and its derivative chitosan in biomedical applications. It reviewed various uses of these biomaterials, such as in drug delivery and tissue engineering, demonstrating the broad potential of these compounds in medical research. The study also noted the growing interest in these materials from various regions, particularly in Asia (Khor & Lim, 2003).
DNA Nanoassemblies for Chemical and Biological Sensing
The use of DNA nanostructures, including their application in chemical and biological sensing, was reviewed in another study. This research is relevant as it demonstrates how molecular-level control, such as that provided by DNA nanostructures, can be crucial in the development of advanced sensing technologies, potentially intersecting with research involving CHIR98014 HCl (Augspurger et al., 2018).
CRISPR-mediated Genome Editing in Disease Treatment
CRISPR technology's role in genome editing for the treatment of human diseases was explored in a study. It highlighted the use of CRISPR/Cas9 for correcting disease-causing mutations and its potential applications in various therapeutic areas, including immunology and tissue engineering. This research could be significant in understanding the broader context of gene editing and its implications, which may relate to this compound’s role in scientific research (Cai et al., 2016).
Properties
Molecular Formula |
C20H19Cl4N9O2 |
|---|---|
Molecular Weight |
559.23 |
IUPAC Name |
6-N-[2-[[4-(2,4-Dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine dihydrochloride |
InChI |
InChI=1S/C20H17Cl2N9O2.2ClH/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17;;/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29);2*1H |
InChI Key |
WOESAPKWWVPHPK-UHFFFAOYSA-N |
SMILES |
NC1=NC(NCCNC2=NC=C(N3C=CN=C3)C(C4=CC=C(Cl)C=C4Cl)=N2)=CC=C1[N+]([O-])=O.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CHIR98014 HCl; CHIR-98014 hydrochloride; CHIR 98014; CHIR-98014; CHIR98014; CT-98014; CT 98014; CT98014; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)

